nTzDpa

Descripción general

Descripción

nTZDpa es un compuesto no tiazolidindiona que actúa como un modulador selectivo del receptor activado por proliferadores de peroxisomas gamma. El compuesto también ha mostrado ser prometedor como agente antidiabético debido a su capacidad para modular el receptor activado por proliferadores de peroxisomas gamma sin causar los efectos adversos asociados con los agonistas completos .

Aplicaciones Científicas De Investigación

nTZDpa se ha estudiado ampliamente por sus propiedades antimicrobianas, particularmente contra infecciones bacterianas resistentes a los medicamentos y persistentes . Ha demostrado eficacia en la eliminación de células bacterianas tanto en crecimiento como latentes al interrumpir la bicapa lipídica de la membrana bacteriana . Además de sus aplicaciones antimicrobianas, this compound se ha investigado por su posible uso en el tratamiento de la diabetes y los trastornos metabólicos . Actúa como un agonista parcial del receptor activado por proliferadores de peroxisomas gamma, que juega un papel crucial en la regulación del metabolismo de la glucosa y los lípidos .

Mecanismo De Acción

El mecanismo de acción de nTZDpa implica su interacción con el receptor activado por proliferadores de peroxisomas gamma. Al unirse a este receptor, this compound modula su actividad e influye en la expresión de genes involucrados en el metabolismo de la glucosa y los lípidos . Además, this compound interrumpe la bicapa lipídica de las membranas bacterianas, lo que lleva a la muerte celular . Este doble mecanismo de acción convierte a this compound en un candidato prometedor tanto para terapias antimicrobianas como antidiabéticas .

Análisis Bioquímico

Biochemical Properties

nTzDpa plays a significant role in biochemical reactions, particularly as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . It interacts with enzymes and proteins, including PPAR-γ, to modulate gene expression and cellular metabolism .

Cellular Effects

This compound influences cell function by regulating gene expression programs in response to ligand binding . It impacts cell signaling pathways and cellular metabolism, thereby affecting various types of cells and cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, such as PPAR-γ . It can activate or inhibit enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

La síntesis de nTZDpa implica varios pasos, comenzando con la preparación del andamiaje central. . Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para lograr el producto deseado. Los métodos de producción industrial pueden implicar la ampliación de estas reacciones y la optimización de las condiciones para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

nTZDpa sufre varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir tioéteres .

Comparación Con Compuestos Similares

nTZDpa es único en su capacidad de actuar como un modulador selectivo del receptor activado por proliferadores de peroxisomas gamma sin causar los efectos adversos asociados con los agonistas completos . Los compuestos similares incluyen las tiazolidindionas, que también son agonistas del receptor activado por proliferadores de peroxisomas gamma, pero a menudo causan aumento de peso e hipertrofia cardíaca . Otros agentes antimicrobianos activos en la membrana, como los aminoglucósidos, también exhiben propiedades antibacterianas similares, pero pueden tener diferentes mecanismos de acción y perfiles de toxicidad .

Actividad Biológica

nTZDpa, a novel non-thiazolidinedione compound, has emerged as a significant player in the field of antimicrobial agents and metabolic regulation. This article delves into its biological activities, particularly its efficacy against drug-resistant bacteria and its role as a selective PPARγ partial agonist.

Overview of this compound

This compound is primarily recognized for its dual functionality:

- Antimicrobial Activity : Effective against multidrug-resistant Staphylococcus aureus (MRSA).

- Metabolic Effects : Acts as a selective partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), influencing metabolic pathways.

The antimicrobial activity of this compound is characterized by its ability to disrupt bacterial membranes. Key findings include:

- Bactericidal Activity : this compound exhibits rapid killing rates against both growing and persistent S. aureus cells by disrupting lipid bilayers, with no detectable development of resistance observed in treated strains .

- Synergistic Effects : The compound shows synergistic bactericidal activity when combined with aminoglycosides, enhancing its effectiveness against biofilm-associated MRSA persisters .

Efficacy Data

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) | Notes |

|---|---|---|

| S. aureus (growing) | 4 | Effective against actively growing cells |

| S. aureus (persisters) | 64 | Effective against persistent cells |

Hemolytic Activity

While this compound demonstrates low hemolytic activity at concentrations below 16 μg/mL, significant hemolysis occurs at higher concentrations, indicating a potential cytotoxic effect on mammalian cells .

PPARγ Partial Agonist Activity

This compound serves as a selective partial agonist for PPARγ, which is crucial for regulating glucose metabolism and adipogenesis. Its biological effects include:

- Adipogenesis Regulation : In cell-based assays, this compound promotes adipocyte differentiation but with less efficacy compared to full agonists like rosiglitazone .

- Gene Expression Profiles : Differential gene expression patterns were observed in adipocytes treated with this compound versus full agonists, suggesting unique metabolic effects that could mitigate adverse outcomes such as weight gain and cardiac hypertrophy often associated with traditional PPARγ agonists .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in clinical applications:

- Diabetes Management : In mouse models, chronic treatment with this compound ameliorated hyperglycemia without inducing weight gain or cardiac hypertrophy, unlike traditional thiazolidinediones .

- Antimicrobial Efficacy : A study demonstrated that this compound effectively eradicated approximately CFU/mL of MRSA persisters within two hours at concentrations of 64 μg/mL .

Propiedades

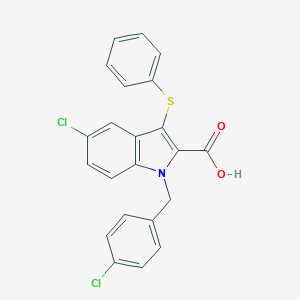

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]-3-phenylsulfanylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2NO2S/c23-15-8-6-14(7-9-15)13-25-19-11-10-16(24)12-18(19)21(20(25)22(26)27)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPOTURDKDMIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433292 | |

| Record name | nTzDpa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118414-59-8 | |

| Record name | nTzDpa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.